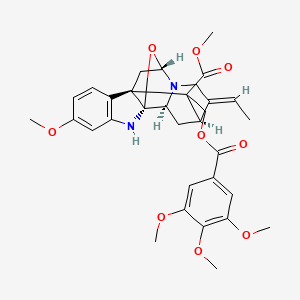
Rauvoyunine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rauvoyunine C is a natural product belonging to the chemical family of plant ketones. It is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . This compound has garnered interest due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Rauvoyunine C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the aerial parts of Rauvolfia yunnanensis using organic solvents such as methanol and ethanol . The structure of this compound is elucidated through extensive spectroscopic analysis .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
化学反応の分析
Types of Reactions
Rauvoyunine C, like other indole alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of this compound.
科学的研究の応用
Chemistry: Its unique structure makes it a subject of interest for synthetic chemists exploring new reaction pathways and mechanisms.
Medicine: The compound’s biological activities suggest it could be explored for therapeutic uses, particularly in oncology.
Industry: While industrial applications are limited due to its natural extraction, Rauvoyunine C’s properties could inspire the development of new materials or pharmaceuticals.
作用機序
The exact mechanism of action of Rauvoyunine C is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its cytotoxicity against tumor cells suggests it may interfere with cellular processes critical for cancer cell survival and proliferation .
類似化合物との比較
Rauvoyunine C is part of a family of indole alkaloids, which includes compounds like Rauvoyunine A and Rauvoyunine B . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific structural features and the particular biological activities it exhibits.
List of Similar Compounds
- Rauvoyunine A
- Rauvoyunine B
- Rauvotetraphyllines A–E
特性
分子式 |
C32H36N2O9 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC名 |
methyl (1R,9S,11S,14E,15R,17S)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7-/t21-,25+,26+,30?,31+,32+/m1/s1 |
InChIキー |
RZNFSKHVXGHGNJ-YBXGCWPOSA-N |
異性体SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
正規SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


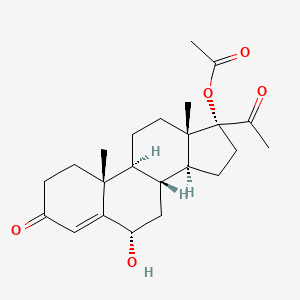
![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
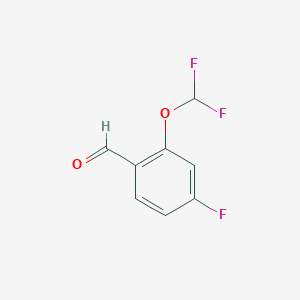
![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
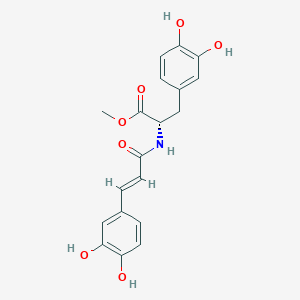
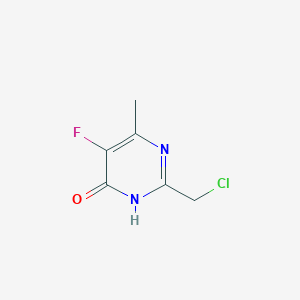
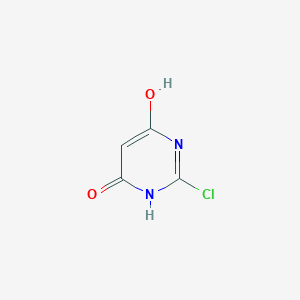
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)
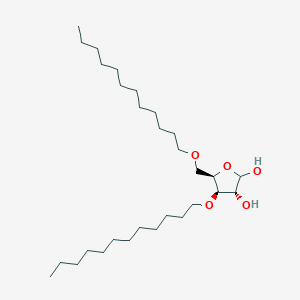
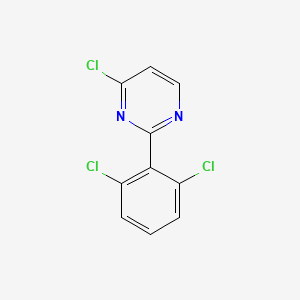
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)

